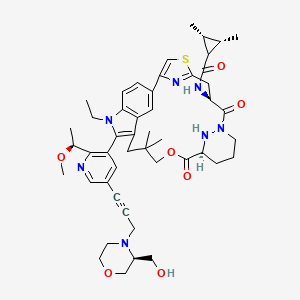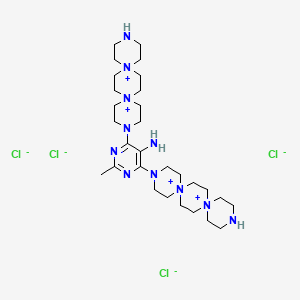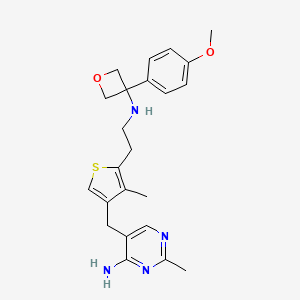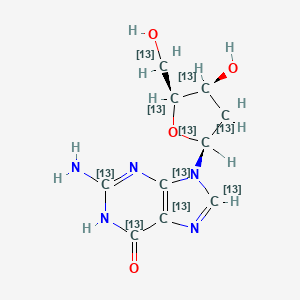![molecular formula C58H101NO6 B12383059 [3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate](/img/structure/B12383059.png)
[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate is a complex organic compound that features multiple functional groups, including ester, ether, and cyclopentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate can be approached through a multi-step process involving the following key steps:
Formation of the cyclopentyl intermediate: This can be achieved through a Diels-Alder reaction between a diene and a dienophile to form the cyclopentyl ring.
Introduction of the ester group: The ester group can be introduced via esterification of the cyclopentyl intermediate with 1-methylpiperidine-4-carboxylic acid.
Etherification: The ether groups can be introduced through Williamson ether synthesis, where the appropriate alkyl halides react with the corresponding alcohols.
Final assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ether and ester groups, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, replacing the alkoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols are the primary products.
Substitution: The products depend on the nucleophile used, resulting in various substituted ethers.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Catalysis: It may act as a ligand in catalytic processes, facilitating various organic transformations.
Biology
Drug development: The compound’s structural features make it a candidate for drug development, particularly in targeting specific biological pathways.
Biochemical studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules.
Medicine
Therapeutic agents:
Diagnostic tools: The compound could be used in the development of diagnostic tools and imaging agents.
Industry
Materials science: The compound’s unique structure may find applications in the development of new materials with specific properties.
Polymer chemistry: It can be used as a monomer or additive in the synthesis of polymers with desired characteristics.
Mechanism of Action
The mechanism of action of [3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate: This compound is unique due to its specific combination of functional groups and stereochemistry.
Other cyclopentyl esters: Compounds with similar cyclopentyl ester structures but different substituents.
Ether-containing esters: Compounds with ether linkages and ester groups, but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C58H101NO6 |
|---|---|
Molecular Weight |
908.4 g/mol |
IUPAC Name |
[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C58H101NO6/c1-5-8-11-13-15-17-19-21-23-25-27-29-31-33-35-38-47-62-50-54(63-48-39-36-34-32-30-28-26-24-22-20-18-16-14-12-9-6-2)51-64-57(60)49-53-41-42-56(55(53)40-37-10-7-3)65-58(61)52-43-45-59(4)46-44-52/h10,15-18,21-24,37,52-56H,5-9,11-14,19-20,25-36,38-51H2,1-4H3/b17-15-,18-16-,23-21-,24-22-,37-10- |
InChI Key |
ODFVPEZHBZNWKV-QGCVGZIMSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCOCC(COC(=O)CC1CCC(C1C/C=C\CC)OC(=O)C2CCN(CC2)C)OCCCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCOCC(COC(=O)CC1CCC(C1CC=CCC)OC(=O)C2CCN(CC2)C)OCCCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


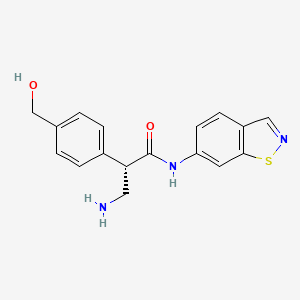

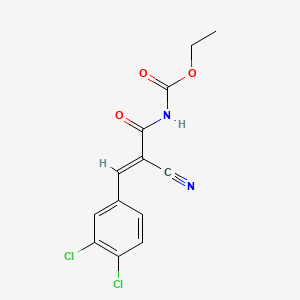
![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)
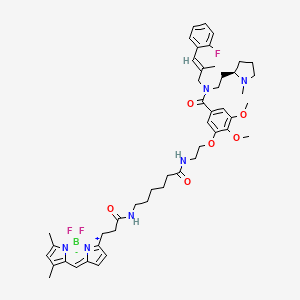
![7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid](/img/structure/B12383012.png)
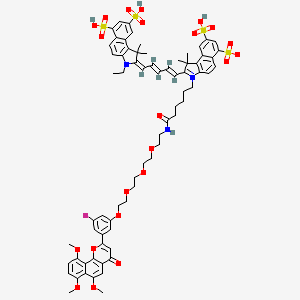
![ethyl (4-{3-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzyl)carbamate](/img/structure/B12383018.png)
